![molecular formula C14H34OSi2 B14201250 Silane, [methoxy(trimethylsilyl)methyl]tris(1-methylethyl)- CAS No. 833460-46-1](/img/structure/B14201250.png)
Silane, [methoxy(trimethylsilyl)methyl]tris(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, [methoxy(trimethylsilyl)methyl]tris(1-methylethyl)- is an organosilicon compound known for its unique chemical properties and applications. This compound is part of the silane family, which is characterized by silicon atoms bonded to hydrogen and/or organic groups. Silanes are widely used in various industrial and scientific applications due to their versatility and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [methoxy(trimethylsilyl)methyl]tris(1-methylethyl)- typically involves the reaction of trimethylsilyl chloride with methanol in the presence of a base. The reaction proceeds as follows: [ \text{CH}_3\text{SiCl}_3 + 3 \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{Si(OCH}_3\text{)}_3 + 3 \text{HCl} ] This reaction is carried out under controlled conditions to ensure the complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of Silane, [methoxy(trimethylsilyl)methyl]tris(1-methylethyl)- is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Silane, [methoxy(trimethylsilyl)methyl]tris(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It acts as a reducing agent in radical reactions, reducing organic halides, isocyanides, and acid chlorides.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with Silane, [methoxy(trimethylsilyl)methyl]tris(1-methylethyl)- include:
Oxidizing agents: Such as hydrogen peroxide and ozone.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Catalysts: Such as platinum and palladium complexes for hydrosilylation reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Silane, [methoxy(trimethylsilyl)methyl]tris(1-methylethyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a radical reducing agent and in hydrosilylation reactions to form carbon-silicon bonds.
Biology: Employed in the modification of biomolecules and surfaces to enhance their properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mecanismo De Acción
The mechanism by which Silane, [methoxy(trimethylsilyl)methyl]tris(1-methylethyl)- exerts its effects involves the formation and breaking of silicon-hydrogen bonds. The compound’s weak Si-H bond, with a bond dissociation energy of approximately 84 kcal/mol, allows it to act as a hydrogen donor in radical reactions . This property makes it an effective reducing agent and a valuable reagent in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Tris(trimethylsilyl)silane: Another organosilicon compound with similar reducing properties but different structural characteristics.
Tetramethylsilane: Used as a reference compound in NMR spectroscopy due to its chemical inertness.
Trimethylsilyl chloride: A precursor in the synthesis of various silanes and siloxanes.
Uniqueness
Silane, [methoxy(trimethylsilyl)methyl]tris(1-methylethyl)- is unique due to its combination of methoxy and trimethylsilyl groups, which impart distinct reactivity and stability. This makes it particularly useful in applications requiring selective reduction and hydrosilylation reactions.
Propiedades
Número CAS |
833460-46-1 |
|---|---|
Fórmula molecular |
C14H34OSi2 |
Peso molecular |
274.59 g/mol |
Nombre IUPAC |
[methoxy(trimethylsilyl)methyl]-tri(propan-2-yl)silane |
InChI |
InChI=1S/C14H34OSi2/c1-11(2)17(12(3)4,13(5)6)14(15-7)16(8,9)10/h11-14H,1-10H3 |
Clave InChI |
UMXNFERQYJEYMV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)C(OC)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


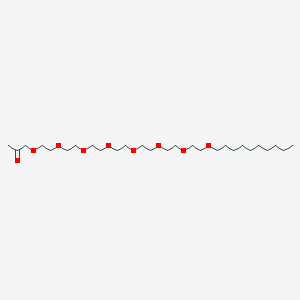
![4,6-Bis[(4-fluorophenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B14201184.png)
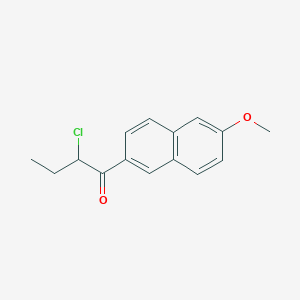
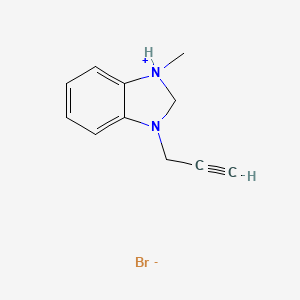
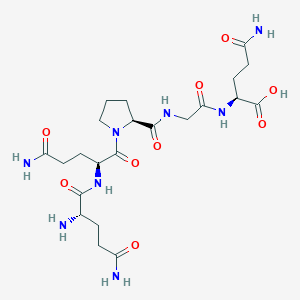
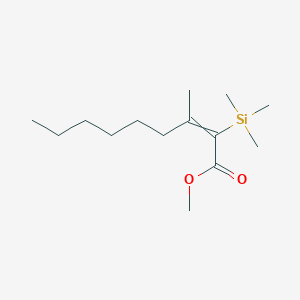
![2,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B14201208.png)
![5-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B14201213.png)
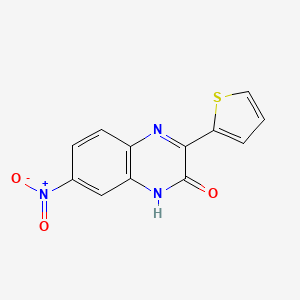
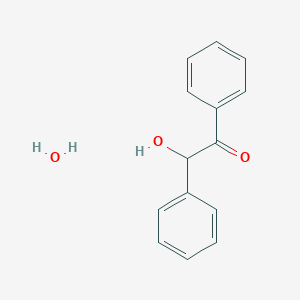
![7-Butoxy-3-[2-(4-ethylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene](/img/structure/B14201242.png)
![N-[(4-Chlorophenyl)carbamoyl]-2'-deoxycytidine](/img/structure/B14201249.png)
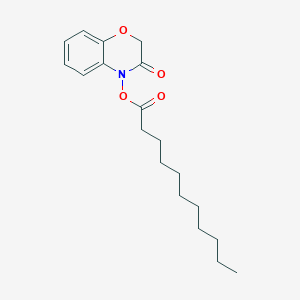
![7H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine, 7-(2-chloroethyl)-2-(2-furanyl)-](/img/structure/B14201257.png)
